(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid
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Overview
Description
(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid, also known as dihydroartemisinic acid, is a natural product derived from the plant Artemisia annua. This compound is a precursor to artemisinin, a well-known antimalarial drug. Dihydroartemisinic acid has garnered significant attention due to its potential therapeutic applications and its role in the biosynthesis of artemisinin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroartemisinic acid can be synthesized through chemical methods starting from artemisinic acid. The process involves hydrogenation of artemisinic acid under specific conditions to yield dihydroartemisinic acid. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of dihydroartemisinic acid has shifted towards biotechnological methods. Microbial fermentation using genetically engineered yeast or bacteria has become a preferred method. These microorganisms are engineered to express the enzymes required for the biosynthesis of dihydroartemisinic acid from simple carbon sources. This method is more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Dihydroartemisinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form artemisinin, the active antimalarial compound.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) in the presence of catalysts.
Reduction: Hydrogen gas (H₂) with catalysts such as Pd/C is used for reduction reactions.
Substitution: Various reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Artemisinin: The primary product formed from the oxidation of dihydroartemisinic acid.
Reduced derivatives: Products formed from reduction reactions, which may have different biological activities.
Scientific Research Applications
Dihydroartemisinic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of artemisinin and its derivatives.
Biology: Studies focus on its role in the biosynthesis of artemisinin and its potential as a lead compound for developing new drugs.
Medicine: It is investigated for its antimalarial properties and potential therapeutic effects in other diseases.
Industry: Used in the production of artemisinin-based combination therapies (ACTs) for malaria treatment.
Mechanism of Action
Dihydroartemisinic acid exerts its effects primarily through its conversion to artemisinin. Artemisinin targets the malaria parasite by generating reactive oxygen species (ROS) within the parasite’s cells, leading to oxidative stress and cell death. The molecular targets include heme and other iron-containing proteins within the parasite .
Comparison with Similar Compounds
Similar Compounds
Artemisinic acid: The direct precursor to dihydroartemisinic acid.
Artemisinin: The active antimalarial compound derived from dihydroartemisinic acid.
Dihydroqinghao acid: Another derivative with similar properties.
Uniqueness
Dihydroartemisinic acid is unique due to its role as a key intermediate in the biosynthesis of artemisinin. Its ability to be converted into artemisinin makes it a valuable compound in the fight against malaria. Additionally, its potential therapeutic applications beyond malaria treatment highlight its significance in scientific research .
Properties
IUPAC Name |
2-(4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIAJDXEYNLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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